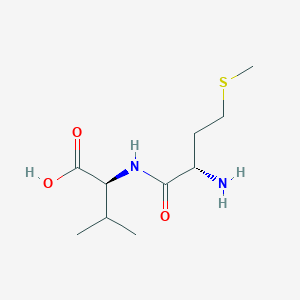
H-Met-Val-OH
概要
説明
H-Met-Val-OH is a dipeptide composed of the amino acids methionine and valine. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond.
科学的研究の応用
H-Met-Val-OH has several scientific research applications, including:
Chemistry: Used as a model compound in studies of peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein structure and function, as well as its involvement in cellular processes.
Medicine: Explored for its potential therapeutic applications, including its antioxidant properties and its role in protein synthesis.
Industry: Utilized in the production of peptide-based drugs and as a component in various biochemical assays.
Safety and Hazards
作用機序
Target of Action
Methionylvaline, as a peptide-bound methionine, is primarily targeted at protein synthesis and cell proliferation . It is utilized by myogenic cells and mammary epithelial cells . The specific targets and their roles are still under investigation.
Mode of Action
It is known that it participates in a number of model reactions of protein synthesis . These reactions include the formation of a ternary complex composed of the initiator tRNA, GTP, and initiation factor MP; ApUpG-directed binding of the initiator tRNA to 40 S subunits with initiation factor Ml; formation of the artificial dipeptide, methionylpuromycin; and formation of the natural initial globin dipeptide, methionylvaline .
Biochemical Pathways
Methionylvaline, being a derivative of methionine, is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
It is known that peptide-bound methionine, such as methionylvaline, can be utilized as effectively as methionine by certain cells . More research is needed to fully understand the ADME properties of Methionylvaline and their impact on bioavailability.
Result of Action
The results of Methionylvaline’s action indicate that cells possess the ability to utilize methionine-containing peptides as methionine sources for protein accretion and cell proliferation .
Action Environment
The action environment of Methionylvaline is influenced by various factors. For instance, the isolated satellite cells were grown in a humidified environment . The growth medium was changed every 12 h within the first 48 h and then every 24 h . The cells were then released by 0.05% trypsin solution, and the enzyme action was stopped by the addition of growth medium . These conditions can influence the action, efficacy, and stability of Methionylvaline.
準備方法
Synthetic Routes and Reaction Conditions: H-Met-Val-OH can be synthesized through the coupling of methionine and valine using peptide synthesis techniques. One common method involves the use of a solid-phase peptide synthesis (SPPS) approach, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions typically employ reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Industrial Production Methods: Industrial production of methionylvaline may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by automating the repetitive steps of deprotection and coupling. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research or commercial use.
化学反応の分析
Types of Reactions: H-Met-Val-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues in methionylvaline can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductases.
Substitution: The amino and carboxyl groups of the dipeptide can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used for reduction reactions.
Substitution: Various reagents, such as acyl chlorides or anhydrides, can be used for substitution reactions under mild conditions.
Major Products Formed:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Derivatives with modified amino or carboxyl groups.
類似化合物との比較
H-Met-Val-OH can be compared with other dipeptides, such as:
- Leucylmethionine
- Methionylmethionine
- Valylmethionine
Uniqueness: this compound is unique due to the presence of both methionine and valine, which confer specific properties related to protein structure and function. The sulfur-containing methionine residue provides antioxidant capabilities, while the valine residue contributes to the hydrophobic character of the dipeptide .
By understanding the synthesis, reactions, applications, and mechanisms of methionylvaline, researchers can better utilize this compound in various scientific and industrial contexts.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-6(2)8(10(14)15)12-9(13)7(11)4-5-16-3/h6-8H,4-5,11H2,1-3H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFJQOMZCSHBMY-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426665 | |
| Record name | L-Methionyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14486-13-6 | |
| Record name | L-Methionyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Methionyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


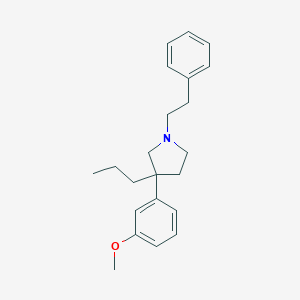

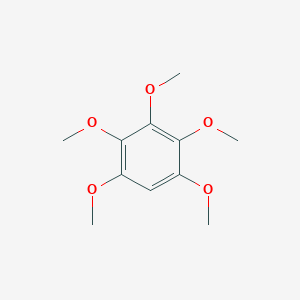
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)
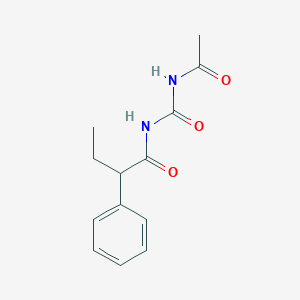
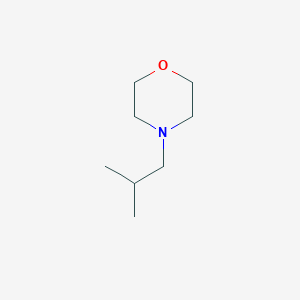

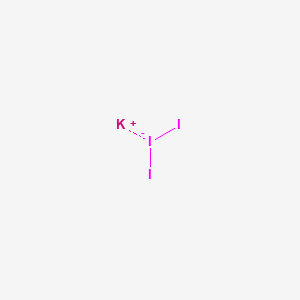


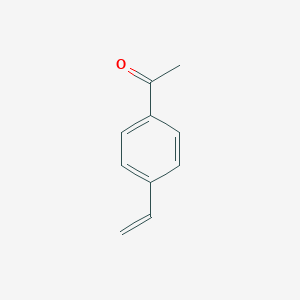

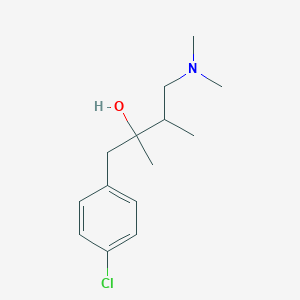
![[3-(propan-2-yloxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B83509.png)
